Welcome to the BenchChem Online Store!
molecular formula C6H10Cl2N2 B1290002 4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride CAS No. 1332529-52-8

4-(Chloromethyl)-1-ethyl-1H-pyrazole hydrochloride

Cat. No. B1290002
M. Wt: 181.06 g/mol
InChI Key: YIGCJROZILJOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07368578B2

Procedure details

To a solution (400 mL) of (1-ethyl-1H-pyrazol-4-yl)methanol (16.80 g) in tetrahydrofuran was added thionyl chloride (40.0 g), and the mixture was stirred at room temperature for 4 hr. The mixture liquid was concentrated under reduced pressure to obtain 4-chloromethyl-1-ethyl-1H-pyrazole hydrochloride as a colorless oil (24.15 g, yield 100%).
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[N:4]1)[CH3:2].S(Cl)([Cl:12])=O>O1CCCC1>[ClH:12].[Cl:12][CH2:8][C:6]1[CH:5]=[N:4][N:3]([CH2:1][CH3:2])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)N1N=CC(=C1)CO
Name
Quantity
40 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture liquid was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClCC=1C=NN(C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 24.15 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.